

# Toxicological Profile of Cyclopiazonic Acid in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |  |
|----------------------|--------------------|-----------|--|--|--|--|
| Compound Name:       | Cyclopiazonic acid |           |  |  |  |  |
| Cat. No.:            | B7805369           | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cyclopiazonic acid (CPA), a mycotoxin produced by various species of Aspergillus and Penicillium fungi, is a common contaminant of agricultural commodities. This technical guide provides a comprehensive overview of the toxicological profile of CPA in various animal models, synthesizing data from acute, subchronic, and chronic toxicity studies. The primary mechanism of CPA toxicity is the specific and reversible inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a disruption of intracellular calcium homeostasis. This guide details the toxicokinetics, organ-specific toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects of CPA, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

## **Acute Toxicity**

CPA exhibits a wide range of acute toxicity across different animal species, which is largely attributed to varying reliance on the SERCA pump.[1]

# **Quantitative Acute Toxicity Data**



| Species | Strain                   | Route of<br>Administration | LD50 (mg/kg) | Reference(s) |
|---------|--------------------------|----------------------------|--------------|--------------|
| Mouse   | Oral                     | 12 - 63                    | [1]          |              |
| Rat     | Sprague-Dawley           | Oral                       | 30 - 70      | [2]          |
| Rat     | Intraperitoneal          | 2.3                        | [3]          |              |
| Chicken | Oral                     | 36 - 63                    | [1]          | _            |
| Dog     | Oral (repeated exposure) | 0.5                        | [1]          | _            |

# **Experimental Protocol: Acute Oral Toxicity in Rats**

- Test Guideline: Based on general principles of OECD Test Guideline 401.
- Animals: Male Sprague-Dawley rats.[4]
- Housing: Housed in cages under controlled conditions of temperature (22  $\pm$  3°C), humidity (50  $\pm$  20%), and a 12-hour light/dark cycle.[5]
- Dosage: CPA is dissolved in a suitable vehicle (e.g., 1 N sodium bicarbonate) and administered by oral gavage.[6] Doses are typically administered in a volume of 2.5 ml/kg body weight.[6]
- Procedure: Animals are fasted overnight prior to dosing.[4] A single dose of CPA is administered.
- Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[4] Body weight is recorded weekly.[4]
- Endpoint: The LD50 is calculated based on the mortality data.[5]

## **Subchronic and Chronic Toxicity**

Repeated exposure to CPA induces a range of toxic effects, with the liver, spleen, and gastrointestinal tract being prominent target organs.



# **Quantitative Subchronic and Chronic Toxicity Data**



| Specie<br>s | Strain                 | Durati<br>on | Route                      | Dose<br>(mg/kg<br>/day)     | NOAE<br>L<br>(mg/kg<br>/day) | LOAEL<br>(mg/kg<br>/day)                       | Obser<br>ved<br>Effects                                                                   | Refere<br>nce(s) |
|-------------|------------------------|--------------|----------------------------|-----------------------------|------------------------------|------------------------------------------------|-------------------------------------------------------------------------------------------|------------------|
| Rat         | Spragu<br>e-<br>Dawley | 13<br>weeks  | Oral                       | 0, 0.2,<br>0.6, 2.0,<br>4.0 | -                            | < 0.6                                          | Mild to<br>modera<br>te acute<br>inflamm<br>ation of<br>the<br>gastric<br>epitheli<br>um. | [7]              |
| Rat         | Spragu<br>e-<br>Dawley | 13<br>weeks  | Oral                       | 2.0, 4.0                    | -                            | 2.0                                            | Increas<br>ed<br>serum<br>creatini<br>ne.                                                 | [7]              |
| Rat         | Spragu<br>e-<br>Dawley | 13<br>weeks  | Oral                       | 4.0                         | 2.0                          | 4.0                                            | Disrupti on of the endopla smic reticulu m in hepatoc ytes.                               | [7]              |
| Dog         | 90 days                | Oral         | 0.05,<br>0.25,<br>0.5, 1.0 | 0.05                        | 0.25                         | Vomitin g, diarrhe a, weight loss, CNS depress | [8]                                                                                       |                  |



|     |   |   |   |      |   | ion, hypere mia and ulcerati on of the aliment ary tract. |     |  |
|-----|---|---|---|------|---|-----------------------------------------------------------|-----|--|
| Pig | - | - | - | ~1.0 | - | Consid ered the most sensitiv e species                   | [2] |  |

# Experimental Protocol: 13-Week Subchronic Oral Toxicity in Rats

- Animals: Male Sprague-Dawley rats.[7]
- Dosage: CPA administered orally by gavage daily for 13 consecutive weeks at doses of 0,
   0.2, 0.6, 2.0, or 4.0 mg/kg body weight/day.[7]
- Observations: General appearance, behavior, body weight, and food consumption are monitored throughout the study.[7]
- Clinical Pathology: Blood samples are collected at specified intervals (e.g., 7 and 13 weeks)
   for hematological and serum chemistry analysis.[7]
- Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.[7]
   Ultrastructural examination of the liver may also be performed.[7]



# Organ-Specific Toxicity Hepatotoxicity

The liver is a primary target organ for CPA toxicity. Observed effects include:

- Diffuse pycnotic nuclei and focal areas of coagulative necrosis at high doses.[4]
- Elevated serum aspartate and alanine aminotransferase activities.[4]
- Disruption of the cisternal pattern of the endoplasmic reticulum with ribosomal detachment.
   [7]
- Vacuolated to granular hepatocyte cytoplasm.[9]

### **Nephrotoxicity**

Kidney effects are also observed, particularly at higher doses:

- Increased serum creatinine concentrations in subchronic studies.[7]
- Dilated renal convoluted tubules with pyknotic nuclei and scattered hyaline casts.
- Renal infarcts in dogs in subacute studies.[8]

### **Neurotoxicity**

CPA is a neurotoxin, and its effects can manifest as:

- Hypokinesia, hypothermia, catalepsy, tremors, and irregular respiration in mice.[1]
- CNS depression in dogs.[8]

### **Gastrointestinal Toxicity**

The gastrointestinal tract is significantly affected, especially in dogs:

Diffuse hyperemia with focal areas of hemorrhage and ulceration.[8]



 Mild to moderate acute inflammation of the lamina propria and submucosa of the gastric epithelium in rats.[7]

### **Myotoxicity**

Skeletal muscle is a target for CPA, which is consistent with its mechanism of action on the sarcoplasmic reticulum Ca2+-ATPase.

• Degeneration of skeletal muscle in rats treated with 8 mg/kg/day for 4 days.[1]

#### **Mechanism of Action: SERCA Inhibition**

The primary molecular mechanism of CPA toxicity is the specific and reversible inhibition of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA) pump.[1][10]

## Signaling Pathway of SERCA Inhibition by CPA



Click to download full resolution via product page

CPA binds to the SERCA pump, stabilizing it in an E2-like conformation.[11] This prevents the conformational changes necessary for Ca2+ translocation into the sarcoplasmic/endoplasmic reticulum and subsequent ATP hydrolysis, leading to an accumulation of Ca2+ in the cytoplasm.[1]



# Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) ADME Profile in Rats

- Absorption: CPA is absorbed from the gastrointestinal tract following oral administration.[1]
- Distribution: Radiolabelled CPA administered intraperitoneally or intragastrically to rats showed wide distribution. Skeletal muscle tissue contained 48% of the radioactive dose 6 hours after administration by either route.[1]
- Metabolism: In vivo and in vitro experiments indicate that CPA is not extensively metabolized.[12]
- Excretion: CPA is excreted in both urine and feces. Biliary excretion plays a major role, with 38% of an intraperitoneal dose excreted in the feces within 72 hours.[1]

#### **ADME Workflow**





Click to download full resolution via product page

# **Genotoxicity and Carcinogenicity Genotoxicity**

The genotoxicity of CPA is a subject of some debate, with conflicting results reported.

- Ames Test: Some studies have reported that CPA is not mutagenic in bacterial assays.[11]
   However, other in silico predictions suggest a positive result in the Ames test.[13]
- Micronucleus Assay: In silico predictions indicate a positive result in the micronucleus assay.
   [13] However, detailed in vivo studies with clear results are not readily available in the



reviewed literature.

## Carcinogenicity

CPA is generally not considered to be a carcinogen.[11]

Rodent Bioassays: While a specific two-year rodent bioassay for CPA by a major regulatory
body like the National Toxicology Program (NTP) was not found in the literature search, the
consensus from multiple sources is that CPA is not carcinogenic.[11] This conclusion is likely
based on the lack of genotoxic potential in key assays and the absence of pre-neoplastic or
neoplastic lesions in subchronic toxicity studies.

# Reproductive and Developmental Toxicity Study in Fischer-344 Rats

A study in Fischer-344 rats assessed the effects of CPA on pregnancy and fetal development. [14]

- Maternal Toxicity: At a dose of 10 mg/kg/day, maternal toxicity was observed, including decreased feed consumption and mortality in some dams.[14]
- Developmental Toxicity: No significant differences in pup weights, pre- or post-implantation losses, or fetal deaths were observed.[14] There was evidence of retarded ossification of cervical and caudal vertebrae at the highest doses.[14]
- Conclusion: The study concluded that the teratogenic potential of CPA is low, as developmental effects were only seen at maternally toxic doses.[14]

# **Experimental Protocol: Developmental Toxicity Study in Rats**

- Animals: Pregnant Fischer-344 rats.[14]
- Dosage: Daily oral administration of CPA at doses of 0, 1, 5, or 10 mg/kg body weight during specific periods of gestation (e.g., days 8-11 or 12-15).[14]



- Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight, and food consumption.[14]
- Fetal Examination: On day 21 of gestation, dams are euthanized, and fetuses are examined for external, visceral, and skeletal abnormalities.[14] Parameters such as pup weight, and pre- and post-implantation loss are recorded.[14]

# **Hematological and Biochemical Effects**

CPA administration can lead to alterations in hematological and serum biochemical parameters, particularly at higher doses and with repeated exposure.

# **Summary of Hematological and Biochemical Changes**



| Parameter                             | Animal<br>Model | Study<br>Duration | Dose                  | Change    | Reference(s |
|---------------------------------------|-----------------|-------------------|-----------------------|-----------|-------------|
| Hematology                            |                 |                   |                       |           |             |
| White Blood<br>Cell Count             | Rat             | 4 days            | 4.0, 8.0<br>mg/kg/day | Decreased | [4]         |
| Leukocytosis                          | Dog             | 90 days           | ≥ 0.25<br>mg/kg/day   | Increased | [8]         |
| Neutrophilia                          | Dog             | 90 days           | ≥ 0.25<br>mg/kg/day   | Increased | [8]         |
| Lymphopenia                           | Dog             | 90 days           | ≥ 0.25<br>mg/kg/day   | Decreased | [8]         |
| Monocytosis                           | Dog             | 90 days           | ≥ 0.25<br>mg/kg/day   | Increased | [8]         |
| Biochemistry                          |                 |                   |                       |           |             |
| Aspartate Aminotransfe rase (AST)     | Rat             | 4 days            | 8.0<br>mg/kg/day      | Increased | [4]         |
| Alanine<br>Aminotransfe<br>rase (ALT) | Rat             | 4 days            | 8.0<br>mg/kg/day      | Increased | [4]         |
| Serum<br>Creatinine                   | Rat             | 13 weeks          | 2.0, 4.0<br>mg/kg/day | Increased | [7]         |
| Alkaline<br>Phosphatase               | Dog             | 90 days           | ≥ 0.25<br>mg/kg/day   | Increased | [8]         |

# **Experimental Workflow for Hematology and Biochemistry Analysis**





Click to download full resolution via product page

#### Conclusion

**Cyclopiazonic acid** exhibits a multifaceted toxicological profile in animal models, primarily driven by its potent inhibition of the SERCA pump. The toxicity of CPA is species-dependent, with dogs and pigs showing higher sensitivity. The primary target organs include the liver, kidneys, gastrointestinal tract, and skeletal muscle. While CPA is not considered a carcinogen and its genotoxic potential is not definitively established as a significant in vivo concern, its acute and subchronic toxicity warrant careful consideration in risk assessment for both animal and human health. Further research to obtain more precise quantitative data on chronic exposure and in vivo genotoxicity would be beneficial for a more complete understanding of its toxicological profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Distribution, excretion and skeletal muscle effects of the mycotoxin [14C]cyclopiazonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Toxicity of the mycotoxin, cyclopiazonic acid, to Sprague-Dawley rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex-specific reference intervals of hematologic and biochemical analytes in Sprague-Dawley rats using the nonparametric rank percentile method | PLOS One [journals.plos.org]
- 6. Subacute toxicity of the mycotoxin cyclopiazonic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subchronic oral toxicity of cyclopiazonic acid (CPA) in male Sprague-Dawley rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopiazonic acid mycotoxicosis in the dog PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicologic and immunologic effects of sublethal doses of cyclopiazonic acid in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and immunotoxicity of cyclopiazonic acid on human cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopiazonic acid Wikipedia [en.wikipedia.org]
- 12. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated Approach to Cyclopiazonic Acid Cytotoxicity Using In Vitro (2D and 3D Models) and In Silico Methods PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reference values for selected hematological, biochemical and physiological parameters of Sprague-Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Toxicological Profile of Cyclopiazonic Acid in Animal Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805369#toxicological-profile-of-cyclopiazonic-acid-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com